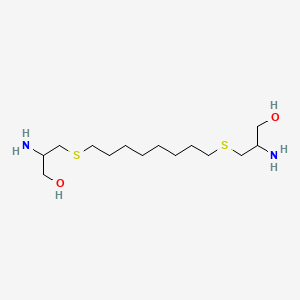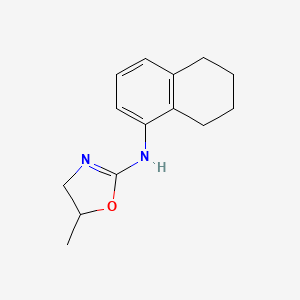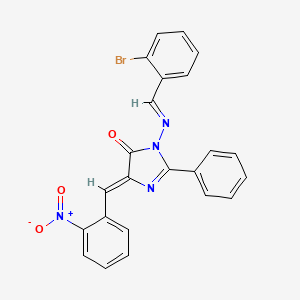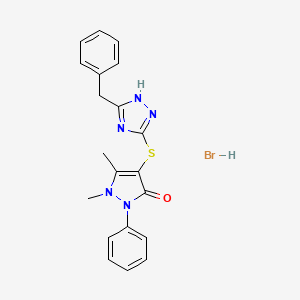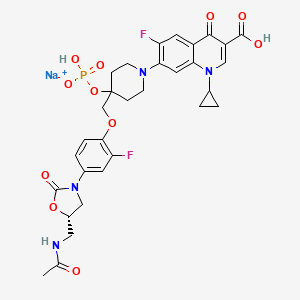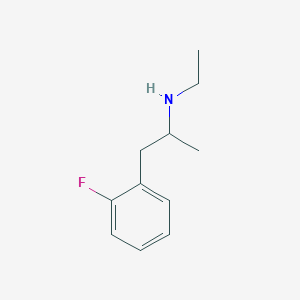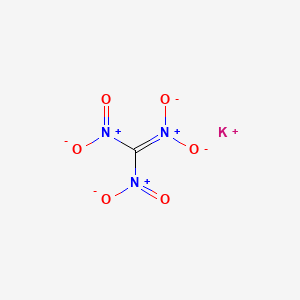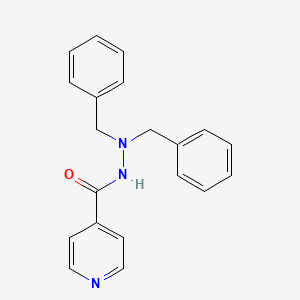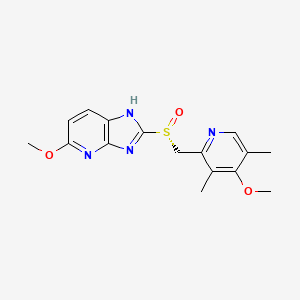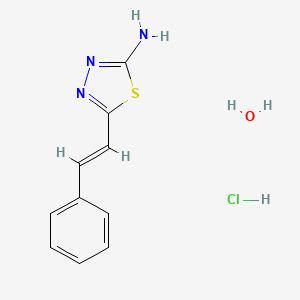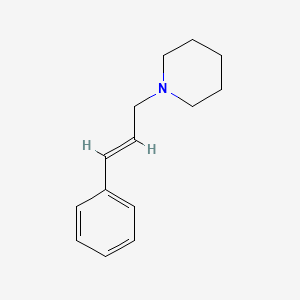
N-Cinnamylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cinnamylpiperidine is an organic compound with the molecular formula C14H19N. It is a derivative of piperidine, a six-membered heterocyclic amine, and cinnamyl, a phenylpropanoid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Cinnamylpiperidine can be synthesized through various synthetic routes. One common method involves the reaction of cinnamyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-Cinnamylpiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cinnamylpiperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Cinnamylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
N-Cinnamylpiperazine: Similar in structure but with a piperazine ring instead of piperidine.
Cinnamylmorpholine: Contains a morpholine ring and exhibits different reactivity and biological properties.
Cinnamylpyrrolidine: Features a pyrrolidine ring and is used in different synthetic applications.
Uniqueness: N-Cinnamylpiperidine is unique due to its specific combination of the piperidine ring and cinnamyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
5882-82-6 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
1-[(E)-3-phenylprop-2-enyl]piperidine |
InChI |
InChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-10H,2,5-6,11-13H2/b10-7+ |
InChI-Schlüssel |
ZJNARIDKWBUMOZ-JXMROGBWSA-N |
Isomerische SMILES |
C1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


